molecular formula C21H18N4O4 B2672329 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 921530-64-5

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2672329
CAS RN: 921530-64-5
M. Wt: 390.399
InChI Key: JANYDVOCUHWRJF-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives: This study explores the synthesis of derivatives by reacting 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with various reagents. The resulting compounds exhibited potent and selective cytotoxic effects against leukemia cell lines, demonstrating their potential as anticancer agents (V. Horishny, M. Arshad, V. Matiychuk, 2021).

Antifolate and Antitumor Agents

  • Design and Synthesis of Classical and Nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates: This research aimed at synthesizing classical and nonclassical antifolates with potential DHFR inhibitory and antitumor activities. The compounds synthesized showed excellent inhibition of human DHFR and significant antitumor activity in vitro, indicating their potential as antitumor agents (A. Gangjee, Yibin Zeng, Tina Talreja, J. McGuire, R. Kisliuk, S. Queener, 2007).

Anti-inflammatory and Analgesic Agents

  • Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone: This study involved synthesizing a range of compounds derived from visnaginone and khellinone, which were evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. Certain derivatives showed high COX-2 selectivity and significant analgesic and anti-inflammatory effects, comparable to sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Dual Inhibitors of DHFR and TS

  • Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as Dual Inhibitors: This research focused on synthesizing compounds that act as dual inhibitors of DHFR and thymidylate synthase (TS), showing significant inhibitory activity against both enzymes. These compounds also demonstrated antitumor activity, highlighting their potential as therapeutic agents (A. Gangjee, Xin Lin, R. Kisliuk, J. McGuire, 2005).

properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-18(23-12-16-8-5-11-29-16)14-24-17-9-4-10-22-19(17)20(27)25(21(24)28)13-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANYDVOCUHWRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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